3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(2-Methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted at positions 3 and 6. This structural motif is common in pharmacologically active triazolothiadiazoles, which are known for antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-5-3-4-6-13(11)7-8-15-20-21-16(18-19-17(21)23-15)14-9-10-22-12(14)2/h3-10H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZHFSAFRKJHBI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4=C(OC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=C(OC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds, followed by the introduction of furan and styryl groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a range of functionalized compounds with varying biological activities.
Scientific Research Applications
3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs for various diseases.
Industry: Its unique chemical properties may find applications in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may modulate these targets’ activity, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Triazolothiadiazoles exhibit variability in melting points, solubility, and crystal packing based on substituents:
Key Observations :
- Adamantyl groups (e.g., ) enhance hydrophobicity and stabilize crystal packing via C–H···F interactions .
- Electron-withdrawing groups (e.g., bromo, nitro) lower melting points compared to bulky substituents (e.g., adamantyl) .
- The target compound’s styryl group may enhance planarity and π-π stacking, similar to ethenyl-substituted analogues in and .
Structural and Energetic Comparisons
- Hirshfeld Surface Analysis : Adamantyl groups reduce polar interactions but increase van der Waals contacts, whereas phenyl/ethenyl groups favor π-π stacking .
- Theoretical Calculations : Substituents like methylfuran (electron-donating) may raise HOMO energy, increasing reactivity toward electrophiles.
Biological Activity
The compound 3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole family known for its diverse biological activities. This article delves into the biological properties of this compound, including its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a triazole ring fused with a thiadiazole moiety and is substituted with a 2-methylfuran and an ethenyl group. The structural formula can be represented as follows:
This structure contributes to its unique biological activity profile.
Antiviral Properties
Recent studies have highlighted the antiviral potential of triazole derivatives. Specifically, compounds containing the triazole-thiadiazole framework have shown efficacy against various viral infections. For instance, research indicates that similar structures exhibit significant antiviral activity by inhibiting viral replication processes .
Anticancer Activity
Triazoles are recognized for their anticancer properties due to their ability to interfere with cancer cell proliferation. The compound has been evaluated in vitro for its cytotoxic effects on different cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Antimicrobial Effects
The antimicrobial activity of triazoles has been well-documented. The compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Case Studies
- Antiviral Activity : A study conducted on a series of triazole derivatives, including the compound of interest, revealed significant inhibition of viral replication in vitro. The mechanism was linked to interference with viral RNA synthesis.
- Cytotoxicity Assays : In a comparative analysis of various triazolo-thiadiazole derivatives, the compound exhibited IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutics.
- Antimicrobial Testing : The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MICs) as low as 5 µg/mL for certain strains, demonstrating its potential as an antimicrobial agent.
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives like this compound?
- Methodology : Synthesis typically involves cyclocondensation of 3-(2-methylfuran-3-yl)-1,2,4-triazole-5-thiol with substituted cinnamaldehydes (e.g., 2-methylcinnamaldehyde) under basic conditions (e.g., K₂CO₃ in ethanol). Reaction optimization includes temperature control (70–80°C) and solvent selection to improve yield and purity .
- Key Steps :
- Thiol activation via base-mediated deprotonation.
- Nucleophilic attack on the aldehyde group, followed by cyclization to form the triazolo-thiadiazole core.
Q. How is the structural identity of this compound confirmed in experimental studies?
- Analytical Techniques :
- X-ray crystallography for unambiguous confirmation of the triazolo-thiadiazole core and substituent orientations .
- ¹H/¹³C NMR to verify substituent integration (e.g., methylfuran protons at δ 2.1–2.3 ppm, ethenyl protons at δ 6.5–7.2 ppm) .
- Elemental analysis (C, H, N, S) to validate stoichiometry .
Q. What preliminary biological activities are reported for triazolo-thiadiazole derivatives?
- Screening Data :
| Activity Type | Model System | Key Findings | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Moderate inhibition (MIC: 32–64 µg/mL) linked to lipophilic substituents . | |
| Anticancer | MCF-7 cells | Apoptosis induction via caspase-3 activation . | |
| Anti-inflammatory | COX-1/COX-2 assay | Selectivity for COX-2 (IC₅₀: 1.2 µM) in analogs with aryl ethenyl groups . |
Advanced Research Questions
Q. How do substituents at the 3- and 6-positions influence structure-activity relationships (SAR)?
- Critical Substituent Effects :
- 3-position (methylfuran) : Enhances electron density, improving interactions with hydrophobic enzyme pockets (e.g., COX-2) .
- 6-position (E-ethenyl-2-methylphenyl) : Increased steric bulk correlates with improved anticancer potency by disrupting tubulin polymerization .
- Case Study : Replacing 2-methylphenyl with 3-chlorophenyl in analogs reduced COX-2 selectivity by 40%, highlighting steric/electronic balance .
Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?
- Crystal Packing Analysis :
- Intermolecular Forces : C–H⋯N hydrogen bonds (2.8–3.1 Å) and π–π stacking (3.4–3.6 Å) between triazole and thiadiazole rings stabilize the lattice .
- Torsional Angles : The ethenyl group adopts an E-configuration (torsion angle: 178.5°), minimizing steric clash with the methylfuran moiety .
Q. How can conflicting biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Troubleshooting Approaches :
- Assay Standardization : Compare results using consistent cell lines (e.g., HT-29 for COX-2) and controls (e.g., celecoxib) .
- Solubility Adjustments : Use DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to identify false positives .
Q. What computational strategies predict the compound’s target engagement?
- Molecular Docking Workflow :
Target Selection : 14-α-demethylase (PDB: 3LD6) for antifungal activity prediction .
Docking Software : AutoDock Vina with AMBER force fields.
Key Interactions : Hydrogen bonding between the triazole nitrogen and Tyr132 residue (ΔG: −9.2 kcal/mol) .
Q. What experimental designs validate enzyme inhibition mechanisms?
- Kinetic Studies :
- Reversible vs. Irreversible Inhibition : Pre-incubate the compound with COX-2 for 30 minutes; irreversible inhibitors show time-dependent activity loss .
- Lineweaver-Burk Plots : Competitive inhibition confirmed by intersecting lines at the y-axis (apparent Kᵢ: 0.8 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
